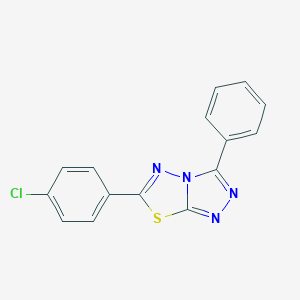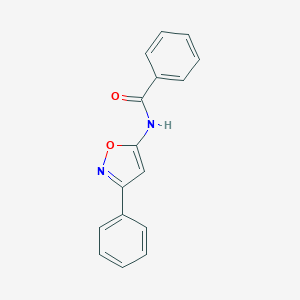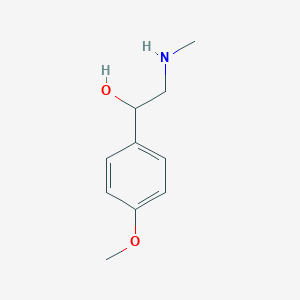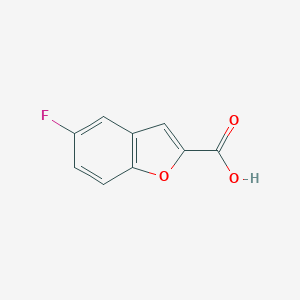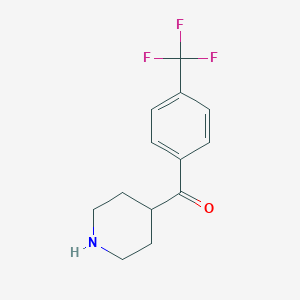
Propionylshikonin
Übersicht
Beschreibung
Propionylshikonin is a derivative of shikonin, a compound found in the roots of Lithospermum erythrorhizon . It was first isolated using silica gel column chromatography and preparative TLC . The structure of this pigment was identified through NMR and mass spectrometric analysis .
Synthesis Analysis
The synthesis of propionylshikonin involves the isolation of a shikonin derivative from the roots of Lithospermum erythrorhizon . This process uses silica gel column chromatography and preparative TLC .Molecular Structure Analysis
The molecular structure of propionylshikonin was identified using NMR and mass spectrometric analysis . In a study, it was found that propionylshikonin demonstrated stronger binding and stability than acetylshikonin .Chemical Reactions Analysis
Shikonins, including propionylshikonin, are the main naphthoquinones in the root periderm of Echium plantagineum . These red pigments have been used as dyes or for medicinal uses since ancient times .Wissenschaftliche Forschungsanwendungen
Isolation and Identification
- Propionylshikonin, a shikonin derivative, was first isolated from the roots of Lithospermum erythrorhizon using chromatography techniques. Its structure was confirmed by NMR and mass spectrometric analysis, marking its first discovery in nature (Cho, Paik, & Hahn, 1999).
Antiviral Properties
- Propionylshikonin has been studied for its effects on viral RNA. It was found to inhibit the binding of tobacco mosaic virus (TMV) RNA to wheat germ ribosome in vitro, with inhibition rates ranging from 26.4% to 63.6% (Chen et al., 2012).
Applications in Cancer Research
- In cancer research, propionylshikonin has shown potential as an inhibitor of the CREBBP bromodomain, a target for anticancer drug design. Molecular dynamics simulations and energy calculations suggest stronger binding and stability of propionylshikonin compared to other derivatives (Mitra & Dash, 2018).
Pharmacological and Antioxidant Effects
- Shikonin derivatives, including propionylshikonin, have been studied for their antioxidant activities. These compounds, except for one, exhibited significant antioxidant effects in various assays, suggesting their potential in natural antioxidant sources (Han, Xinchu, & Bi, 2008).
Anti-Inflammatory Properties
- Shikonin derivatives, such as propionylshikonin, inhibited nitric oxide and prostaglandin E2 production in mouse macrophage cells. This indicates their potential anti-inflammatory properties, mediated through the downregulation of NF-kappaB activation (Cheng et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-4-16(23)25-15(8-5-10(2)3)11-9-14(22)17-12(20)6-7-13(21)18(17)19(11)24/h5-7,9,15,20-21H,4,8H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBQFLWCDFTEQG-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936681 | |
| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionylshikonin | |
CAS RN |
162283-70-7 | |
| Record name | 1,4-Naphthalenedione, 5,8-dihydroxy-2-((1R)-4-methyl-1-(1-oxopropoxy)-3-pentenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162283707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



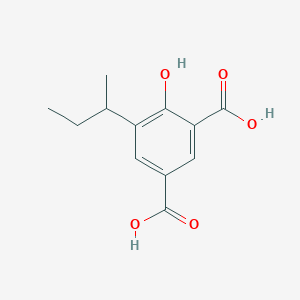
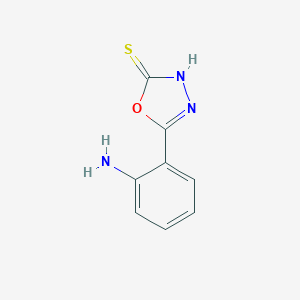
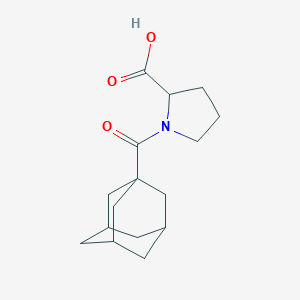
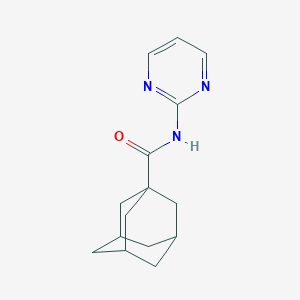

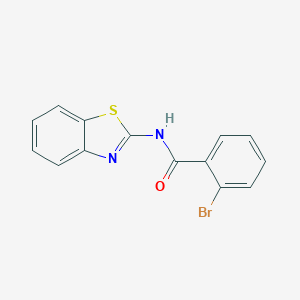

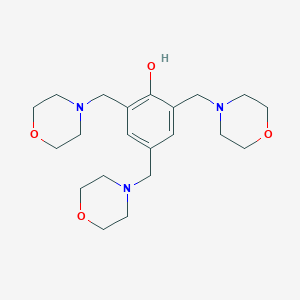
![6-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B182053.png)
